REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[F:9][C:10]1[CH:11]=[CH:12][C:13](C2C=CC=C(C3N4C=CC(C(O)(C)C)=NC4=NC=3)N=2)=[C:14]([CH:17]=1)[C:15]#[N:16]>>[Br:8][C:4]1[N:3]=[C:2]([C:13]2[CH:12]=[CH:11][C:10]([F:9])=[CH:17][C:14]=2[C:15]#[N:16])[CH:7]=[CH:6][CH:5]=1
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Name
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|
Quantity
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1.17 g
|
Type
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reactant
|
Smiles
|
BrC1=NC(=CC=C1)Br
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Name
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5-fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzonitrile
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Quantity
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1.48 g
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Type
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reactant
|
Smiles
|
FC=1C=CC(=C(C#N)C1)C1=NC(=CC=C1)C1=CN=C2N1C=CC(=N2)C(C)(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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BrC1=CC=CC(=N1)C1=C(C#N)C=C(C=C1)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.69 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |